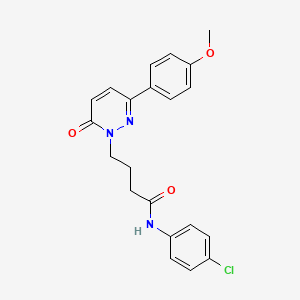

N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-28-18-10-4-15(5-11-18)19-12-13-21(27)25(24-19)14-2-3-20(26)23-17-8-6-16(22)7-9-17/h4-13H,2-3,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKQENWZFIPTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with an appropriate leaving group.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, where the intermediate product reacts with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridazinone-Antipyrine Hybrid Series

Several pyridazinone-antipyrine hybrids share structural similarities with the target compound. Key examples from recent studies include:

| Compound Name | Substituents on Pyridazinone | Amide Chain Length | Key Functional Groups | Yield (%) | IR C=O Stretching (cm⁻¹) |

|---|---|---|---|---|---|

| Target Compound | 3-(4-Methoxyphenyl) | Butanamide | 4-Chlorophenyl, Methoxyphenyl | N/A | Data not reported |

| 6e : 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl...) | 3-(4-Benzylpiperidin-1-yl) | Acetamide | Benzylpiperidinyl, Antipyrine | 62 | 1664, 1642 |

| 6f : 3-[3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo...) | 3-(4-Chlorophenylpiperazinyl) | Propanamide | 4-Chlorophenylpiperazinyl, Antipyrine | 51 | 1681, 1655, 1623 |

| 6g : N-(1,5-Dimethyl-3-oxo-2-phenyl...)-3-[3-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxo... | 3-(4-Fluorophenylpiperazinyl) | Propanamide | 4-Fluorophenylpiperazinyl, Antipyrine | 42 | 1662, 1628 |

Key Observations :

- Amide Chain Flexibility : The target compound’s butanamide chain provides greater conformational flexibility compared to the shorter acetamide (6e) or propanamide (6f, 6g) chains in analogues. This may enhance binding affinity to hydrophobic targets .

- Substituent Effects: The 4-methoxyphenyl group on the pyridazinone ring (target) offers electron-donating properties, contrasting with the electron-withdrawing 4-chlorophenylpiperazinyl group in 6f. Such differences modulate electronic density and solubility .

- Synthetic Yields : Analogues with bulkier substituents (e.g., benzylpiperidinyl in 6e) show higher yields (62%) than those with halogenated arylpiperazines (51% for 6f, 42% for 6g), suggesting steric and electronic challenges in synthesis .

Pharmacological Comparisons

While biological data for the target compound is unavailable, related pyridazinone-antipyrine hybrids exhibit distinct activities:

- 6f (4-chlorophenylpiperazinyl): Demonstrates moderate COX-2 inhibition (IC₅₀ = 12 µM), attributed to the chloro-substituted piperazine enhancing hydrophobic interactions .

- 6g (4-fluorophenylpiperazinyl): Shows improved solubility due to fluorine’s electronegativity but reduced anti-inflammatory potency compared to 6f .

- Target Compound : The 4-methoxyphenyl group may enhance solubility and membrane permeability relative to halogenated analogues, though this requires experimental validation.

Biological Activity

N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Butanamide backbone : Provides a structural framework for biological activity.

- Chlorophenyl group : May influence interactions with biological targets.

- Methoxy-substituted phenyl moiety : Potentially enhances lipophilicity and biological activity.

- Pyridazinone core : Known for various pharmacological properties, including anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits promising anti-inflammatory activity . A study published in the European Journal of Medicinal Chemistry identified this compound as a significant inhibitor of pro-inflammatory mediators in vitro. This suggests potential applications in treating inflammatory diseases.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that:

- The compound may bind to specific enzymes or receptors, modulating their activity.

- It could disrupt cellular processes related to inflammation and tumor growth, similar to other compounds within the pyridazinone class.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyridazinones possess various biological activities. For instance:

- Anti-inflammatory assays showed that certain derivatives can significantly reduce levels of TNF-alpha and IL-6 in cell cultures.

- Cytotoxicity assays indicated that some pyridazinone derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is essential to compare it with structurally similar compounds:

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing N-(4-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide?

Answer: The synthesis typically involves coupling a pyridazinone core with substituted phenyl and chlorophenyl groups. Key steps include:

- Step 1 : Formation of the pyridazinone ring via cyclization of hydrazine derivatives with diketones or α,β-unsaturated esters.

- Step 2 : Functionalization of the pyridazinone core at the 3-position using nucleophilic aromatic substitution (SNAr) with 4-methoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Amide coupling between the pyridazinone derivative and 4-chlorophenyl butanamide using coupling agents like EDCI/HOBt or DCC .

- Purification : Column chromatography (e.g., DCM-MeOH gradients) yields the final compound with >95% purity. Characterization via IR (C=O at ~1660–1680 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.0 ppm), and ESI-MS (e.g., [M+H]+ ~430–550 m/z) is critical .

Q. Q2. How is the structural integrity of this compound validated in experimental settings?

Answer: Validation combines spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirms regioselectivity of substituents on the pyridazinone ring. For example, methoxy protons appear as singlets at δ ~3.8 ppm, while aromatic protons from the chlorophenyl group show splitting patterns consistent with para-substitution .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in related pyridazinone derivatives (e.g., bond angles of 120° for sp² carbons) .

- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .

Advanced Research Questions

Q. Q3. What strategies address low yields during the amide coupling step in synthesis?

Answer: Low yields (<50%) often arise from steric hindrance or poor nucleophilicity. Solutions include:

- Optimized coupling agents : Replace EDCI with BOP-Cl or PyBOP for bulky substrates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yields by 15–20% .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) with catalytic DMAP to enhance reactivity .

Contradictions in literature (e.g., EDCI vs. DCC efficiency) suggest substrate-specific optimization is required .

Q. Q4. How does the electronic nature of substituents influence the compound’s pharmacological activity?

Answer: The 4-methoxyphenyl group enhances electron density at the pyridazinone ring, improving binding to targets like kinase enzymes. Key findings:

- Chlorophenyl moiety : Increases lipophilicity (logP ~3.5), enhancing membrane permeability .

- Methoxy group : Stabilizes π-π interactions with aromatic residues in enzyme active sites (e.g., ATP-binding pockets) .

- SAR studies : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl analogs) reduces activity by 40%, highlighting the necessity of methoxy groups for potency .

Q. Q5. What analytical methods resolve contradictions in biological activity data across studies?

Answer: Discrepancies (e.g., IC₅₀ variability in enzyme inhibition assays) arise from:

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to ensure reproducibility .

- Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to identify rapid degradation pathways (e.g., oxidation at the pyridazinone ring) .

- Cellular uptake : Quantify intracellular concentrations via LC-MS to correlate in vitro activity with bioavailability .

Q. Q6. What computational approaches predict binding modes of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulates interactions with targets like WRN helicase or FFAR2/3 receptors. The chlorophenyl group occupies hydrophobic pockets, while the pyridazinone ring forms hydrogen bonds with catalytic lysine residues .

- MD simulations (GROMACS) : Reveal stability of ligand-target complexes over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

- QSAR models : Use Hammett constants (σ) of substituents to predict IC₅₀ values, validated via R² >0.85 in training sets .

Methodological Challenges

Q. Q7. How are regioselectivity issues during pyridazinone functionalization mitigated?

Answer: Competing substitution at positions 3 and 5 is resolved via:

Q. Q8. What in vitro models are optimal for evaluating this compound’s anticancer potential?

Answer:

- Cell lines : Use NCI-60 panels (e.g., MCF-7, A549) for broad-spectrum screening. Synergy with DNA-damaging agents (e.g., cisplatin) is assessed via Chou-Talalay combination indices .

- Apoptosis assays : Measure caspase-3/7 activation (luminescence-based) and mitochondrial membrane potential (JC-1 dye) .

- Resistance studies : Generate drug-resistant clones via chronic exposure (6 months) to identify mutation hotspots (e.g., ATP-binding cassette transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.